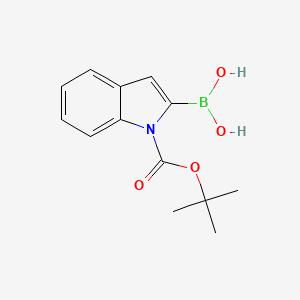
Ácido N-Boc-indol-2-borónico
Descripción general
Descripción
N-Boc-indole-2-boronic acid is a synthetic, organoboron compound that has a wide range of applications in the field of organic chemistry. It is a building block for the synthesis of various complex molecules, and it has been used in various scientific research applications, including drug discovery and development, as well as in the field of biochemistry and physiology.
Aplicaciones Científicas De Investigación
Reacciones de Acoplamiento Cruzado Suzuki-Miyaura
El ácido N-Boc-indol-2-borónico se utiliza como reactivo en reacciones de acoplamiento cruzado Suzuki-Miyaura. Este tipo de reacción es una herramienta poderosa para formar enlaces carbono-carbono y se usa ampliamente en la síntesis de compuestos orgánicos complejos, incluidos productos farmacéuticos y polímeros .
Trifluorometilación Catalizada por Cobre
Este compuesto participa en reacciones de trifluorometilación catalizadas por cobre. Los grupos trifluorometilo son importantes en la química medicinal debido a su capacidad para mejorar la actividad biológica y la estabilidad metabólica de los productos farmacéuticos .
Bencilación Catalizada por Paladio
El ácido N-Boc-indol-2-borónico también se utiliza en reacciones de bencilación catalizadas por paladio. La bencilación es un paso clave en la síntesis de diversas moléculas orgánicas, particularmente en el desarrollo de nuevos fármacos .
Reacciones de Homocouplamiento
Participa en reacciones de homocouplamiento, que se utilizan para sintetizar biarilos simétricos. Los biarilos son un motivo estructural que se encuentra comúnmente en productos naturales, productos farmacéuticos y ciencia de materiales .
Síntesis de Hidroxiquinonas
Este compuesto químico se utiliza en la síntesis de hidroxiquinonas mediante el acoplamiento Suzuki-Miyaura de ilidos fenilidonio de hidroxiquinonas. Las hidroxiquinonas son compuestos importantes con diversas aplicaciones, incluido su uso como antioxidantes y en química de polímeros .
Aplicaciones de Detección
Si bien no se menciona directamente para el ácido N-Boc-indol-2-borónico, los ácidos bórnicos, en general, tienen utilidad en diversas aplicaciones de detección debido a sus interacciones con dioles y bases de Lewis fuertes como aniones fluoruro o cianuro. Estas propiedades los hacen útiles para ensayos homogéneos o detección heterogénea .
Safety and Hazards
“N-Boc-indole-2-boronic acid” is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It may cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organ being the respiratory system .
Direcciones Futuras
The future directions of “N-Boc-indole-2-boronic acid” and other boronic acids are promising. The introduction of the boronic acid group to bioactive molecules has shown to modify selectivity, physicochemical, and pharmacokinetic characteristics, improving the already existing activities . This suggests that extending the studies with boronic acids in medicinal chemistry could lead to the development of new promising drugs shortly .
Mecanismo De Acción
Target of Action
N-Boc-indole-2-boronic acid is primarily used as a reactant in various chemical reactions . It is involved in Suzuki-Miyaura cross-coupling reactions, copper-catalyzed trifluoromethylation, palladium-catalyzed benzylation, and homocoupling reactions . These reactions are the primary targets of N-Boc-indole-2-boronic acid.
Mode of Action
In Suzuki-Miyaura cross-coupling reactions, N-Boc-indole-2-boronic acid acts as a boron reagent. The boron atom in the compound forms a bond with a carbon atom in another molecule, facilitated by a palladium catalyst . In copper-catalyzed trifluoromethylation, the compound interacts with a copper catalyst to introduce a trifluoromethyl group into another molecule . In palladium-catalyzed benzylation, the compound reacts with a benzyl group in the presence of a palladium catalyst .
Biochemical Pathways
The biochemical pathways affected by N-Boc-indole-2-boronic acid are primarily related to the synthesis of various organic compounds. For example, it is used in the synthesis of hydroxyquinones via Suzuki-Miyaura coupling of phenylidonium ylides of hydroxyquinones . The compound’s role in these pathways is to facilitate the formation of new bonds between molecules, leading to the synthesis of new compounds.
Result of Action
The result of N-Boc-indole-2-boronic acid’s action is the formation of new organic compounds through various chemical reactions . These new compounds can have a wide range of applications, from pharmaceuticals to materials science.
Action Environment
The action of N-Boc-indole-2-boronic acid can be influenced by various environmental factors. For example, the efficiency of the Suzuki-Miyaura cross-coupling reaction can be affected by the type of catalyst used, the temperature, and the pH of the reaction environment . Additionally, the compound should be stored at a temperature of -20°C to maintain its stability .
Análisis Bioquímico
Biochemical Properties
N-Boc-indole-2-boronic acid plays a crucial role in biochemical reactions, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura cross-coupling reactions . This compound interacts with various enzymes and proteins, facilitating the transfer of boron to palladium during the transmetalation step of the reaction . The nature of these interactions is primarily based on the compound’s ability to form stable complexes with transition metals, which are essential for the catalytic cycle of the reaction.
Cellular Effects
N-Boc-indole-2-boronic acid influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. This compound has been shown to affect the activity of certain kinases and phosphatases, leading to alterations in cell signaling pathways . Additionally, N-Boc-indole-2-boronic acid can modulate gene expression by interacting with transcription factors and other regulatory proteins, thereby influencing cellular metabolism and overall cell function .
Molecular Mechanism
The molecular mechanism of N-Boc-indole-2-boronic acid involves its ability to form covalent bonds with biomolecules, particularly enzymes and proteins involved in catalytic processes . This compound can act as an enzyme inhibitor or activator, depending on the specific biochemical context. For example, in Suzuki-Miyaura cross-coupling reactions, N-Boc-indole-2-boronic acid facilitates the transmetalation step by forming a stable complex with palladium, which is essential for the catalytic cycle . Additionally, this compound can influence gene expression by binding to transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of N-Boc-indole-2-boronic acid can change over time due to its stability and degradation properties . This compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to changes in its biochemical activity . Long-term studies have shown that N-Boc-indole-2-boronic acid can have sustained effects on cellular function, particularly in in vitro and in vivo models . These effects are often dependent on the concentration and duration of exposure to the compound .
Dosage Effects in Animal Models
The effects of N-Boc-indole-2-boronic acid vary with different dosages in animal models . At low doses, this compound can have beneficial effects on cellular function and metabolism, while at high doses, it can exhibit toxic or adverse effects . Threshold effects have been observed, where the compound’s activity significantly changes at specific concentration levels . These dosage-dependent effects are crucial for understanding the compound’s potential therapeutic applications and safety profile .
Metabolic Pathways
N-Boc-indole-2-boronic acid is involved in various metabolic pathways, interacting with enzymes and cofactors essential for its biochemical activity . This compound can affect metabolic flux and metabolite levels by modulating the activity of key enzymes involved in metabolic processes . Understanding these metabolic pathways is critical for elucidating the compound’s overall impact on cellular metabolism and function .
Transport and Distribution
Within cells and tissues, N-Boc-indole-2-boronic acid is transported and distributed through interactions with specific transporters and binding proteins . These interactions influence the compound’s localization and accumulation within different cellular compartments . The transport and distribution of N-Boc-indole-2-boronic acid are essential for its biochemical activity and overall cellular effects .
Subcellular Localization
The subcellular localization of N-Boc-indole-2-boronic acid is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles . This compound can localize to various subcellular regions, including the nucleus, cytoplasm, and mitochondria, where it exerts its biochemical effects . Understanding the subcellular localization of N-Boc-indole-2-boronic acid is crucial for elucidating its mechanism of action and overall impact on cellular function .
Propiedades
IUPAC Name |
[1-[(2-methylpropan-2-yl)oxycarbonyl]indol-2-yl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16BNO4/c1-13(2,3)19-12(16)15-10-7-5-4-6-9(10)8-11(15)14(17)18/h4-8,17-18H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVIBPSNFXYUOFT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC2=CC=CC=C2N1C(=O)OC(C)(C)C)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16BNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20378354 | |
| Record name | N-Boc-indole-2-boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20378354 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
261.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
213318-44-6 | |
| Record name | N-Boc-indole-2-boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20378354 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(tert-Butoxycarbonyl)indole-2-boronic Acid (contains varying amounts of Anhydride) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details












Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the role of N-Boc-indole-2-boronic acid in the synthesis of chiral γ-lactones described in the paper?
A1: N-Boc-indole-2-boronic acid serves as a key reagent in the synthesis of α-indole-γ-substituted lactones. It participates in an enantioselective organocatalyzed transfer reaction with 5-hydroxyfuran-2(5H)-one. This reaction forms a chiral intermediate which then undergoes an intramolecular diastereoselective Passerini-type reaction to yield the final lactone product [].
Q2: Why was N-Boc-indole-2-boronic acid chosen specifically for this reaction over other boronic acids?
A2: The paper highlights that N-Boc-indole-2-boronic acid, when used in the optimized reaction conditions, provided access to the α-indole-γ-substituted lactones in high yields and with good diastereoisomeric and enantiomeric ratios []. While the methodology was applied to other boronic acids with success in achieving structurally diverse lactones, the yields and enantioselectivities were lower compared to those obtained with N-Boc-indole-2-boronic acid. This suggests a potentially advantageous combination of reactivity and selectivity offered by this specific boronic acid derivative in the described reaction system.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

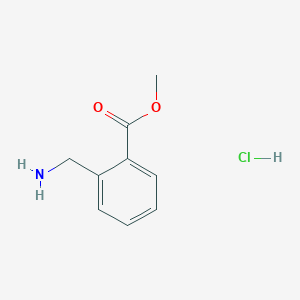

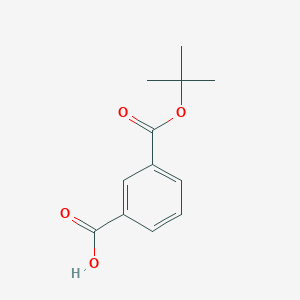


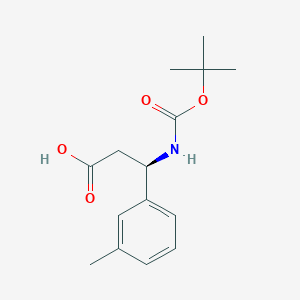

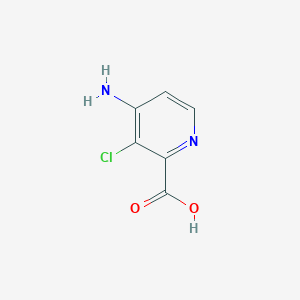


![2-[1-Amino-2-(3-chlorophenoxy)ethylidene]-malononitrile](/img/structure/B1271485.png)
![2-[1-Amino-2-(4-nitrophenoxy)ethylidene]propanedinitrile](/img/structure/B1271486.png)

